Cas no 118237-88-0 (2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-)
118237-88-0 structure
Product Name:2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-
CAS-Nr.:118237-88-0
MF:C11H14N6O
MW:246.26846075058
CID:178336
PubChem ID:130245
Update Time:2025-04-19
2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-
- 2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, cis- (9CI)
- 2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, cis-(?à)-
- NSC 614850
- 2-CYCLOPENTENE-1-METHANOL, 4-(2,6-DIAMINO-9H-PURIN-9-YL)-, (1S,4R)-
- 2-Cyclopentene-1-methanol, 4-(2,6-diamino-9H-purin-9-yl)-, (1S-cis)-
- 6-Aminocarbovir
- [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
- DTXSID90922641
- (-)-(1S,4R)-4-[2,6-Diamino-9H-purin-9yl]-2-cyclopentene-1-methanol
- F795V26W54
- 118237-88-0
- UNII-F795V26W54
- [(1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
- (+/-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside
- (+/-)-Carbocy-2,6-diNH2-P-D4-Nucleo
- ((1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
- Rel-((1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
- Descyclopropyl Abacavir
- 124752-25-6
- SCHEMBL6553486
- (-)6AC
- ((1S,4R)-4-(2,6-DIAMINO-9H-PURIN-9-YL)CYCLOPENT-2-ENYL)METHANOL
- 6-Amino-carbovir
- NSC614850
- [(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-enyl]methanol
- [(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol
- AminoCBV
- Q27277758
- (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside
- ABACAVIR SULFATE IMPURITY C [EP IMPURITY]
- ABACAVIR SULFATE IMPURITY C [WHO-IP]
- (+-)-Carbocy-2,6-diNH2-P-D4-Nucleo
-
- Inchi: 1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1
- InChI-Schlüssel: ZKJUXHDSLJYKED-RQJHMYQMSA-N
- Lächelt: OC[C@@H]1C=C[C@@H](C1)N1C=NC2C(N)=NC(N)=NC1=2
Berechnete Eigenschaften
- Genaue Masse: 305.07401
- Monoisotopenmasse: 246.12290909g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 2
- Komplexität: 338
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topologische Polaroberfläche: 116Ų
Experimentelle Eigenschaften
- PSA: 12.03
2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel- Verwandte Literatur
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
118237-88-0 (2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz
上海帛亦医药科技有限公司
Gold Mitglied
CN Lieferant
Reagenz